N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Description

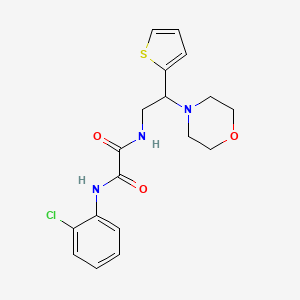

N1-(2-Chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. Its structure comprises:

- N2-substituent: A 2-morpholino-2-(thiophen-2-yl)ethyl moiety, combining a morpholine ring (enhancing solubility and hydrogen-bonding capacity) with a thiophene group (contributing aromaticity and metabolic stability).

The oxalamide core (N-C(O)-C(O)-N) is a hallmark of this compound class, enabling diverse biological interactions, including receptor agonism/antagonism and enzyme modulation.

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3S/c19-13-4-1-2-5-14(13)21-18(24)17(23)20-12-15(16-6-3-11-26-16)22-7-9-25-10-8-22/h1-6,11,15H,7-10,12H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZINOWCZCEDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions One common approach is to start with the chlorination of aniline to obtain 2-chloroaniline This intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamide derivatives exhibit structure-dependent variations in biological activity, metabolic stability, and regulatory status. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Aromatic Rings: The 2-chlorophenyl group in the target compound may enhance electrophilic interactions compared to methoxybenzyl (S336, S5456) or methylpyridyl (FAO/WHO No. 1769) substituents . Heterocyclic Moieties: The morpholino-thiophen-ethyl group in the target compound combines hydrogen-bonding capacity (morpholine) with metabolic resistance (thiophene), contrasting with pyridyl-ethyl groups in S336/S5456, which may increase CYP inhibition risks .

Metabolic and Toxicological Profiles: S336 and FAO/WHO No. 1769/1770 exhibit low toxicity (NOEL: 100 mg/kg/day) due to hydrolytic metabolism, whereas S5456 shows moderate CYP3A4 inhibition, suggesting substituent-dependent metabolic divergence .

Synthetic and Regulatory Considerations: Adamantyl-containing oxalamides () prioritize stability via bulky substituents, whereas flavoring agents (S336) emphasize GRAS (Generally Recognized As Safe) status . The target compound’s synthesis likely parallels methods in (carbamate coupling, column chromatography) but may require optimization for morpholino-thiophene incorporation .

Biological Activity

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, commonly referred to as AG490, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of Janus kinase 2 (JAK2). This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N'-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide

- Molecular Formula : C18H20ClN3O3S

- Molecular Weight : 407.9 g/mol

AG490 primarily functions as a selective inhibitor of JAK2, which plays a critical role in the signaling pathways of various cytokines and growth factors. The inhibition of JAK2 can lead to reduced cell proliferation and survival in certain cancer types. This mechanism is particularly relevant in the context of hematological malignancies where JAK2 mutations are often implicated.

Antitumor Effects

Research indicates that AG490 exhibits significant antitumor activity. For instance, studies utilizing the sulforhodamine B (SRB) assay on human prostate cancer cells (PC-3) have shown that AG490 effectively reduces cell viability at low micromolar concentrations. The compound's ability to induce apoptosis in these cells is associated with downregulation of alpha1D and alpha1B adrenergic receptors, which are involved in cell proliferation and survival pathways .

Antimicrobial Properties

In addition to its antitumor effects, AG490 has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism against pathogens.

Case Studies

- Prostate Cancer Study : In a study involving PC-3 prostate cancer cells, treatment with AG490 resulted in a significant decrease in cell viability and induced apoptosis, demonstrating its potential as a therapeutic agent in prostate cancer management .

- Cytokine Signaling : Another study highlighted the role of AG490 in modulating cytokine signaling pathways, particularly those mediated by interleukin-6 (IL-6), which is often overactive in various cancers. The inhibition of JAK2 by AG490 led to decreased signaling through the STAT3 pathway, further supporting its role as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| AG490 | Antitumor, Antimicrobial | JAK2 Inhibition |

| N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | Similar antitumor activity | JAK2 Inhibition |

| N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | Potentially similar | JAK2 Inhibition |

Q & A

Q. What are the critical parameters for synthesizing N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide with high yield and purity?

The synthesis requires multi-step optimization, including:

- Temperature control : Excessive heat may degrade sensitive moieties like morpholino or thiophene groups. Reactions are typically conducted at 40–80°C for amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in purification .

- Purification : Column chromatography or recrystallization ensures >95% purity, critical for biological assays .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of spectroscopic and analytical methods is used:

- NMR spectroscopy : ¹H/¹³C NMR verifies substitution patterns (e.g., chlorophenyl proton shifts at δ 7.2–7.5 ppm) and morpholino group integration .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ confirm oxalamide C=O stretches, while thiophene C-S bonds appear at ~680 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 459.12 Da) .

Q. What preliminary assays are recommended to evaluate biological activity?

Initial screening should focus on:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Test against kinases or proteases via fluorometric assays, given the compound’s amide-rich structure .

- Receptor binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors, leveraging morpholino’s potential as a pharmacophore .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing morpholino and thiophene groups?

Key strategies include:

- Coupling reagent selection : HATU or EDCI/HOBt for efficient amide bond formation between chlorophenyl and morpholino-thiophene intermediates .

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the oxalamide linkage .

- Time-resolved monitoring : Use TLC or inline IR to terminate reactions at >90% conversion, minimizing side products .

Q. How should researchers address contradictory data in biological activity assays?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

- Solubility issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .

- Structural analogs : Compare activity with derivatives (e.g., replacing morpholino with piperazine) to isolate pharmacophoric contributions .

Q. Which computational methods predict the compound’s binding affinity with target proteins?

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), focusing on hydrogen bonds between oxalamide and catalytic lysine residues .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS, assessing RMSD fluctuations .

- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using MOE or Schrodinger suites .

Methodological Notes

- Contradictory evidence : Variability in morpholino group reactivity (e.g., vs. 6) suggests substituent-dependent steric effects, requiring case-by-case optimization.

- Advanced purification : Preparative HPLC with C18 columns resolves closely related impurities, ensuring >99% purity for crystallography .

- Data validation : Cross-validate computational predictions with SPR (surface plasmon resonance) to quantify binding kinetics (ka/kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.